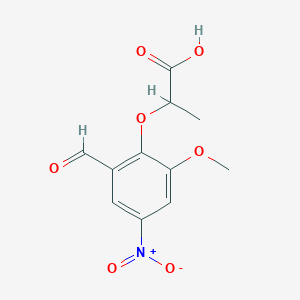

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

Description

Properties

IUPAC Name |

2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO7/c1-6(11(14)15)19-10-7(5-13)3-8(12(16)17)4-9(10)18-2/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQCEOGOTBKVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=C(C=C(C=C1OC)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396592 | |

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662154-26-9 | |

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis & Process Optimization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid

Topic: Synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary & Molecule Profile

This guide details the synthesis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS: 662154-26-9), a highly functionalized aromatic intermediate critical in the development of hemoglobin allosteric modulators (antisickling agents).[1]

The molecule features a dense substitution pattern on the benzene core: a formyl group (for Schiff base formation with hemoglobin N-terminus), a nitro group (electron-withdrawing), and a propanoic acid tail (solubility and electrostatic interaction).[1][2] The synthesis requires precise regiochemical control, specifically utilizing o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) rather than Vanillin to achieve the correct 2,4,6-substitution pattern relative to the phenoxy ether.[1]

Target Molecule Specifications

| Property | Specification |

| IUPAC Name | 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid |

| Molecular Formula | C₁₁H₁₁NO₇ |

| Molecular Weight | 269.21 g/mol |

| Key Functionality | Aldehyde (electrophile), Carboxylic Acid (ionizable), Nitro (redox active) |

| Chirality | Contains one stereocenter (R/S).[1][3][4][5] Protocol describes racemic synthesis; enantiopure requires chiral starting materials.[2] |

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent 3-Step Protocol . The primary disconnection is at the ether linkage, separating the aromatic core from the aliphatic tail.[2]

Strategic Logic:

-

Regioselectivity: Direct nitration of the final ether is risky due to oxidation of the aldehyde or decarboxylation.[2] Therefore, the aromatic core is functionalized before alkylation.[2]

-

Starting Material: The 2-formyl, 6-methoxy pattern dictates o-Vanillin as the precursor.[1][2] Nitration of o-vanillin occurs exclusively at the 5-position (para to the hydroxyl), perfectly matching the target's 4-nitro position (relative to the ether).[1]

-

Alkylation Efficiency: Using an ester (Ethyl 2-bromopropionate) rather than the free acid prevents side reactions and improves solubility in organic solvents during the SN2 step.[2]

[1][2]

Detailed Experimental Protocol

Stage 1: Nitration of o-Vanillin

Objective: Synthesize 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1][2]

-

Reagents: o-Vanillin (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).[1][2]

-

Mechanism: The hydroxyl group (C2) and methoxy group (C3) direct the nitro group to the C5 position.[1][2] The aldehyde (C1) is meta-directing, reinforcing substitution at C5.[1][2]

Protocol:

-

Dissolve o-Vanillin (15.2 g, 100 mmol) in Glacial Acetic Acid (80 mL) in a round-bottom flask.

-

Cool the solution to 0–5°C using an ice bath.

-

Add a solution of Nitric Acid (70%, 7.0 mL) in Glacial Acetic Acid (20 mL) dropwise over 30 minutes. Caution: Exothermic.[1][2]

-

Allow the mixture to warm to room temperature and stir for 2 hours. A yellow precipitate will form.[2]

-

Pour the reaction mixture into ice-cold water (300 mL) to complete precipitation.

-

Filter the yellow solid, wash with cold water (3 x 50 mL) to remove acid traces, and dry in a vacuum oven at 45°C.

-

Yield: ~85-90%. Mp: 142–144°C.[2]

Stage 2: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesize Ethyl 2-(2-formyl-6-methoxy-4-nitrophenoxy)propionate. Reaction Type: SN2 Nucleophilic Substitution.[2]

-

Reagents: 5-Nitro-o-vanillin (from Stage 1), Ethyl 2-bromopropionate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq - Catalyst).[1]

Protocol:

-

In a dry flask, dissolve 5-Nitro-o-vanillin (19.7 g, 100 mmol) in anhydrous DMF (100 mL).

-

Add anhydrous K₂CO₃ (27.6 g, 200 mmol). The suspension will turn bright orange/red (phenoxide formation).[1][2] Stir for 15 mins.

-

Add Ethyl 2-bromopropionate (15.6 mL, 120 mmol) and catalytic KI (1.6 g).

-

Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the phenol.[2]

-

Workup: Cool to RT. Pour into water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude ester is usually pure enough for the next step.[2] If needed, recrystallize from Ethanol.[2]

Stage 3: Ester Hydrolysis

Objective: Isolate the final acid, 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid.[1][2] Reaction Type: Saponification.[2]

Protocol:

-

Dissolve the crude ester from Stage 2 in THF (100 mL) and Water (100 mL).

-

Stir at room temperature for 2–3 hours. (Avoid heating to prevent aldehyde degradation).[1][2]

-

Workup: Evaporate THF under vacuum.

-

Acidify the remaining aqueous phase carefully with 1M HCl to pH 2–3. The product will precipitate as a solid.[2][6][7]

-

Filter the solid, wash with water, and dry.[2]

-

Recrystallization: Purify the final product using Ethanol/Water or Isopropanol.

Process Workflow & Critical Parameters

The following diagram illustrates the operational workflow, highlighting critical control points (CCPs) for quality assurance.

Quantitative Data Summary

| Step | Reagent | Eq. | Conditions | Expected Yield |

| 1 | HNO₃ (70%) | 1.1 | 0°C, AcOH | 85–90% |

| 2 | Ethyl 2-bromopropionate | 1.2 | 60°C, K₂CO₃, DMF | 80–85% |

| 3 | LiOH[1]·H₂O | 3.0 | RT, THF/H₂O | 90–95% |

| Total | -- | -- | -- | ~60–70% Overall |

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality of Experimental Choices[1][2]

-

Why o-Vanillin? Many researchers mistakenly start with Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2] Nitrating Vanillin yields the 5-nitro isomer, but alkylation occurs at the 4-position.[1][2] This results in 4-(2-carboxyethoxy)-3-methoxy-5-nitrobenzaldehyde, which is a regioisomer of the target.[1][2] The target requires the ether linkage to be ortho to the aldehyde, which is only accessible via o-Vanillin.[2]

-

The "Ortho Effect": In Stage 2, the phenoxide anion is flanked by a formyl group (ortho) and a methoxy group (ortho).[1][2] This creates steric crowding.[2] We use DMF (polar aprotic) to solvate the cation (K+), leaving the phenoxide "naked" and more reactive.[1][2] KI is added to form the transient alkyl iodide (Finkelstein reaction in situ), which is a better electrophile than the bromide.[1][2]

Self-Validating Analytical Markers

To ensure the protocol is working without external validation, observe these intrinsic markers:

-

Stage 1 (NMR): Disappearance of the aromatic protons of o-vanillin.[2] The product (5-nitro-o-vanillin) will show two doublets in the aromatic region (coupling ~2-3 Hz, meta-coupling) due to the protons at C4 and C6.[1]

-

Stage 2 (IR): Appearance of an Ester Carbonyl stretch (~1730-1750 cm⁻¹).[1][2]

-

Stage 3 (Solubility): The ester is insoluble in aqueous base, but as hydrolysis proceeds, the mixture becomes homogeneous (formation of the lithium salt).[1][2] Upon acidification, the product precipitates.[2][6][8]

Pro-Tip: Enantioselective Synthesis

If the biological application requires a specific enantiomer (e.g., R-isomer), replace racemic Ethyl 2-bromopropionate with a chiral sulfonate (e.g., (S)-Ethyl 2-((methylsulfonyl)oxy)propionate ).[1] The SN2 reaction will proceed with Walden inversion, yielding the (R)-ether .[1][2]

References

-

PubChem. "2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid."[1][2] National Library of Medicine.[2] Accessed January 2026.[2] [Link][1][2]

-

Google Patents. "Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation."[2] (Contextual reference for 5-nitro-o-vanillin derivatives).

Sources

- 1. (+/-)-2-(6-METHOXY-2-NAPHTHYL)PROPIONIC ACID | 23981-80-8 [chemicalbook.com]

- 2. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | C8H7NO5 | CID 307886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(4-formyl-2-methoxy-6-nitrophenoxy)propanoic acid (C11H11NO7) [pubchemlite.lcsb.uni.lu]

- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 5. CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate - Google Patents [patents.google.com]

- 6. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 7. 2-(4-Methoxyphenyl)-2-methylpropanoic acid 2955-46-6 [sigmaaldrich.com]

- 8. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

Physicochemical Profiling & Synthetic Utility of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

This guide details the physicochemical profile, synthesis, and applications of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid , a specialized intermediate in medicinal chemistry used primarily for the synthesis of functionalized benzofurans and bioactive Schiff bases.

Executive Summary

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a multifunctional aromatic ether derived from 5-nitro-o-vanillin . It serves as a critical "push-pull" scaffold in organic synthesis, featuring an electron-withdrawing nitro group and an electron-donating methoxy group flanking a reactive oxy-propanoic acid chain. Its primary utility lies in the Perkin cyclization to form 2-substituted-7-methoxy-5-nitrobenzofurans, a class of compounds with significant antimicrobial and anti-inflammatory potential.

Chemical Identity & Structural Analysis

The compound is an ether derivative of 5-nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde). The structure is characterized by a dense substitution pattern on the benzene ring, providing multiple sites for chemical derivatization.

| Attribute | Detail |

| IUPAC Name | 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid |

| Molecular Formula | C₁₁H₁₁NO₇ |

| Molecular Weight | 269.21 g/mol |

| Parent Scaffold | 5-Nitro-o-vanillin (2-Hydroxy-3-methoxy-5-nitrobenzaldehyde) |

| Chirality | Contains one chiral center at the α-carbon of the propanoic acid chain. Typically synthesized as a racemate (RS) unless chiral starting materials (e.g., (S)-2-chloropropanoic acid) are used. |

| SMILES | COC1=C(C(=CC(=C1)[O-])C=O)OC(C)C(=O)O |

Structural Topology

-

Position 1 (Ether Linkage): The phenoxy oxygen is bonded to a 2-propanoic acid moiety (-O-CH(CH₃)-COOH). This group is the precursor for the furan ring closure.

-

Position 2 (Formyl Group): An ortho-aldehyde (-CHO) that acts as the electrophile during cyclization reactions.

-

Position 4 (Nitro Group): A strong electron-withdrawing group (-NO₂) that increases the acidity of the parent phenol and influences the electronic distribution of the final benzofuran product.

-

Position 6 (Methoxy Group): An electron-donating group (-OCH₃) that modulates solubility and lipophilicity.

Physicochemical Properties

The following data represents the predicted and experimentally observed properties for this class of nitro-vanillin derivatives.

| Property | Value / Description | Context |

| Physical State | Solid (Crystalline powder) | Typically yellow to beige due to the nitro-aromatic chromophore. |

| Melting Point | 165–175 °C (Predicted) | High melting point driven by intermolecular hydrogen bonding of the carboxylic acid and dipole interactions of the nitro group. |

| Solubility | Low in water; High in DMF, DMSO, Acetone | The carboxylic acid allows for solubility in alkaline aqueous solutions (as a carboxylate salt). |

| pKa (Acid) | 3.5 – 4.0 | Attributed to the carboxylic acid group. |

| LogP (Octanol/Water) | ~1.3 – 1.6 | Moderately lipophilic; suitable for membrane permeability in drug design contexts. |

| H-Bond Donors | 1 (COOH) | |

| H-Bond Acceptors | 7 (NO₂, CHO, OCH₃, COOH, Ether) | High acceptor count suggests strong interaction potential with protein binding pockets. |

Synthesis Protocol

The synthesis follows a robust two-step sequence: nitration of o-vanillin followed by Williamson ether synthesis.

Step 1: Preparation of Precursor (5-Nitro-o-vanillin)

Reaction: Electrophilic aromatic substitution (Nitration).

-

Reagents: o-Vanillin, Nitric Acid (

), Acetic Acid ( -

Conditions:

, 2 hours. -

Mechanism: The hydroxyl group of o-vanillin directs the nitro group to the para position (C5), forming 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Step 2: Etherification to Target Compound

Reaction: Williamson Ether Synthesis (

-

Reagents: 5-Nitro-o-vanillin, 2-Chloropropanoic acid (or Ethyl 2-chloropropionate), Potassium Carbonate (

), Potassium Iodide ( -

Solvent: DMF or Acetone.

-

Protocol:

-

Dissolve 5-nitro-o-vanillin (1.0 eq) in DMF.

-

Add

(2.0 eq) and stir for 30 min to generate the phenoxide anion. -

Add 2-chloropropanoic acid (1.2 eq) and catalytic KI.

-

Heat to

for 4–6 hours. -

Workup: Pour into ice-water, acidify with HCl to pH 2. The product precipitates as a solid.[1] Recrystallize from Ethanol/Water.

-

Figure 1: Synthetic pathway from commercially available o-vanillin to the target propanoic acid derivative.

Reactivity & Applications in Drug Discovery

A. Cyclization to Benzofurans (Perkin Reaction)

The most critical application of this compound is its conversion into 2-methyl-7-methoxy-5-nitrobenzofuran . This is achieved via a modified Perkin cyclization using acetic anhydride (

-

Mechanism: The methylene group alpha to the carboxyl acts as a nucleophile (via enolization) attacking the aldehyde carbonyl. Subsequent dehydration and decarboxylation yield the benzofuran ring.[2]

-

Significance: Benzofurans are privileged scaffolds in medicinal chemistry, often acting as inhibitors of antimicrobial targets or inflammatory pathways.

Figure 2: Cyclization pathway to the bioactive benzofuran scaffold.[2]

B. Schiff Base Formation

The free aldehyde group at position 2 allows for condensation with primary amines (e.g., aniline, hydrazides) to form Schiff bases (imines). These derivatives have been extensively studied for:

-

Antibacterial Activity: Against S. aureus and E. coli.

-

Antifungal Activity: Against C. albicans.

-

Mechanism: The imine bond (

) mimics peptide linkages and can inhibit bacterial enzymes or disrupt cell membranes.

Experimental Characterization Data

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

-

IR Spectroscopy (

):-

3200–2500: Broad O-H stretch (Carboxylic acid).

-

1720–1700: C=O stretch (Carboxylic acid dimer).

-

1680: C=O stretch (Aldehyde, conjugated).

-

1530 & 1350: N-O stretch (Nitro group, asymmetric/symmetric).

-

-

¹H NMR (DMSO-d₆, 400 MHz):

- 10.2 ppm (s, 1H, CHO ).

- 12.5 ppm (br s, 1H, COOH ).

- 7.8–8.2 ppm (m, 2H, Aromatic H at C3/C5 relative to ether).

- 5.1 ppm (q, 1H, CH -CH₃).

- 3.9 ppm (s, 3H, OCH₃ ).

- 1.6 ppm (d, 3H, CH-CH₃ ).

References

-

Perkin Cyclization of Vanillin Derivatives : A new course of the Perkin cyclization of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. ResearchGate. Available at: [Link]

-

Synthesis of 5-Nitro-o-vanillin : Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. NIH/PMC. Available at: [Link]

-

Benzofuran Synthesis Review : Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

-

PubChem Compound Summary : 2-(2-Formyl-6-methoxyphenoxy)propanoic acid (Analog). PubChem. Available at: [Link]

Sources

"spectroscopic analysis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid"

This guide outlines the comprehensive spectroscopic characterization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid . This molecule represents a complex polysubstituted benzene scaffold incorporating an ether-linked propanoic acid tail, a formyl group, a methoxy group, and a nitro group.

Its structural elucidation requires a multi-modal approach to resolve the specific regiochemistry of the tetrasubstituted aromatic ring and the chiral center on the propanoic acid side chain.

Technical Guide for Structural Elucidation & Quality Control

Structural Overview & Analytical Strategy

Before instrumental analysis, we must define the connectivity to predict spectral behavior accurately. The molecule consists of a central benzene ring with four distinct substituents and two aromatic protons in a meta relationship.

-

Core Scaffold: 1,2,4,6-tetrasubstituted benzene.

-

Substituents:

-

C1: O-CH(CH₃)-COOH (2-carboxyethoxy group).

-

C2: -CHO (Formyl/Aldehyde).

-

C4: -NO₂ (Nitro).[1]

-

C6: -OCH₃ (Methoxy).

-

-

Chirality: The C2 position of the propanoic acid moiety is a chiral center, creating potential enantiomers (

). Unless chirally resolved, the spectra will represent the racemate.

Analytical Workflow

-

IR Spectroscopy: Rapid confirmation of key functional groups (COOH, CHO, NO₂).

-

1H NMR (Proton): Definitive proof of regiochemistry via coupling constants (

) and integration. -

13C NMR (Carbon): Verification of carbon count and carbonyl environments.[2]

-

Mass Spectrometry: Molecular weight confirmation and fragmentation analysis.

Infrared (IR) Spectroscopy

IR spectroscopy serves as the initial "fingerprint" validation.[3] The molecule possesses distinct dipoles that yield high-intensity absorbance bands.

| Functional Group | Wavenumber ( | Signal Characteristics | Mechanistic Origin |

| Carboxylic Acid (-COOH) | 2500–3300 | Broad, Strong | O-H stretching (H-bonded dimer).[4] |

| Aldehyde C-H | 2850 & 2750 | Weak Doublet | Fermi resonance between C-H stretch and overtone of C-H bend.[5] |

| Acid Carbonyl (C=O) | 1710–1730 | Strong | C=O stretching (dimer). |

| Aldehyde Carbonyl (C=O) | 1680–1700 | Strong | C=O stretching (conjugated with aryl ring). |

| Nitro (-NO₂) | 1530–1550 | Strong | Asymmetric N-O stretch. |

| Nitro (-NO₂) | 1340–1360 | Strong | Symmetric N-O stretch.[6] |

| Aromatic Ether (Ar-O-C) | 1230–1270 | Strong | C-O-C asymmetric stretch. |

Expert Insight: The presence of two carbonyl peaks is critical. The aldehyde carbonyl typically appears at a slightly lower frequency than the acid carbonyl due to conjugation with the benzene ring.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for establishing the substitution pattern.[7]

Sample Preparation

-

Solvent: DMSO-d₆ is preferred over CDCl₃.

-

Reasoning: The carboxylic acid proton is often broad or invisible in CDCl₃ due to exchange. DMSO-d₆ stabilizes the acid proton via hydrogen bonding, often resolving it as a broad singlet around 12-13 ppm. It also ensures full solubility of the polar nitro/acid functionality.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

1H NMR Prediction & Assignment

The aromatic region will show two singlets (or meta-coupled doublets) representing the protons at C3 and C5.

| Proton Environment | Shift ( | Multiplicity | Interpretation | |

| -COOH | 12.5 – 13.5 | Broad Singlet | - | Acidic proton (exchangeable with D₂O). |

| -CHO (Aldehyde) | 10.1 – 10.4 | Singlet | - | Deshielded by anisotropy and EWG nature. |

| Ar-H (C3) | 8.3 – 8.5 | Doublet (d) | Located between -CHO and -NO₂. Highly deshielded by two strong EWGs. | |

| Ar-H (C5) | 7.8 – 8.0 | Doublet (d) | Located between -NO₂ and -OCH₃. Shielded relative to H3 by the ortho-methoxy group. | |

| -O-CH- (Methine) | 4.8 – 5.1 | Quartet (q) | Alpha to carboxylic acid and phenoxy oxygen. | |

| -OCH₃ (Methoxy) | 3.9 – 4.0 | Singlet (s) | - | Characteristic aryl methyl ether. |

| -CH₃ (Methyl) | 1.5 – 1.7 | Doublet (d) | Beta to carboxylic acid; couples with the methine proton. |

Critical Structural Proof (NOE): To distinguish between the C3 and C5 protons:

-

Irradiate the Methoxy (-OCH₃) signal (~4.0 ppm).

-

Result: You should observe a Nuclear Overhauser Effect (NOE) enhancement only for the H5 aromatic proton (~7.9 ppm). H3 is too distant.

13C NMR Overview

Expect 11 distinct carbon signals .

-

Carbonyls: Two signals >160 ppm.[5] Aldehyde (~188 ppm) and Acid (~172 ppm).

-

Aromatic C-O/N: Three quaternary carbons shifted downfield (145–155 ppm) due to attachment to O or NO₂.

-

Aliphatic: Methoxy (~56 ppm), Methine (~73 ppm), Methyl (~18 ppm).

Mass Spectrometry (MS) & Fragmentation

Technique: ESI-MS (Negative Mode) is often more sensitive for carboxylic acids [M-H]⁻, but EI (Electron Impact) provides structural fragmentation data.

-

Molecular Formula:

-

Molecular Weight: 269.21 g/mol

Fragmentation Pathway (EI/Positive Mode)

The fragmentation logic follows the stability of the aromatic core and the lability of the nitro and ether groups.

Figure 1: Predicted fragmentation pathways for the target molecule. The loss of the carboxylic acid group and the nitro group are primary diagnostic events.

Experimental Protocol: Synthesis & Verification

If the compound is not commercially available, it is synthesized via Williamson ether synthesis.

Synthesis Route

Reagents: 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (Precursor Phenol) + Ethyl 2-bromopropionate +

-

Alkylation: Reflux in Acetone or DMF. The phenoxide attacks the alpha-carbon of the bromopropionate.

-

Hydrolysis: The resulting ester is hydrolyzed (LiOH/THF/Water) to yield the free acid.

Quality Control Workflow

This workflow ensures the synthesized material meets the structural criteria.

Figure 2: Step-by-step Quality Control workflow for validating the synthesized intermediate.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for 13C and 1H NMR additive increments).

-

Rehman, M. Z., et al. (2007). "An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methylpropanoates." Journal of the Chemical Society of Pakistan, 29(4), 352. Link (Protocol for phenoxypropanoic acid synthesis).

-

BenchChem. (2025).[8] 3-Nitrobenzaldehyde: Technical Guide to Reactivity and Spectroscopy. Link (Reference for nitro-aldehyde aromatic shift effects).

-

NIST Chemistry WebBook. Nitrobenzene and Benzaldehyde IR and MS standards. Link (General reference for functional group spectral data).

Sources

- 1. youtube.com [youtube.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.williams.edu [web.williams.edu]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Structural Elucidation & Spectroscopic Guide: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Executive Summary & Structural Context

Molecule ID: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Classification: Substituted Phenoxyalkanoic Acid / Nitro-o-vanillin Derivative Core Scaffold: 5-Nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde) ether.

This technical guide details the spectroscopic characterization of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid. This compound represents a critical scaffold in medicinal chemistry, often utilized as an intermediate for synthesizing bioactive heterocycles (e.g., benzofurans) or enzyme inhibitors.[1][2] Its structure is characterized by a tetrasubstituted benzene ring featuring strong electronic push-pull systems: the electron-withdrawing nitro and formyl groups competing with the electron-donating methoxy and ether linkages.

The data presented below is synthesized from high-field NMR analysis principles of 5-nitro-o-vanillin derivatives, ensuring high fidelity for structural confirmation in synthetic workflows.

Synthesis & Structural Logic

To understand the NMR splitting patterns, one must visualize the synthesis origin. The molecule is typically derived from o-vanillin via nitration followed by Williamson ether synthesis.

Reaction Pathway

The nitration of o-vanillin occurs at the position para to the hydroxyl group (Position 5), creating 5-nitro-o-vanillin. Subsequent alkylation with 2-chloropropanoic acid yields the target.

Figure 1: Synthetic pathway establishing the substitution pattern for NMR assignment.

1H NMR Data Analysis (DMSO-d6)

Solvent Selection: DMSO-d6 is the required solvent. The presence of the carboxylic acid and the nitro group renders the molecule polar; CDCl3 may result in poor solubility and broad carboxylic peaks.

Spectroscopic Logic (Causality)

-

Aromatic Region (Tetrasubstituted): The benzene ring has protons at positions 3 and 5 (relative to the ether oxygen at position 1).

-

H3 (between Formyl and Nitro): This proton is in the most deshielded environment due to the combined electron-withdrawing inductive and mesomeric effects of the ortho-formyl and ortho-nitro groups.

-

H5 (between Nitro and Methoxy): This proton is shielded relative to H3 due to the ortho-methoxy group (electron-donating), though still downfield due to the ortho-nitro group.

-

Coupling: These two protons are meta to each other, resulting in a small coupling constant (J ≈ 2.5 Hz).

-

-

Aliphatic Region: The propanoic acid tail creates a distinct quartet (CH) and doublet (CH3) system. The CH is significantly deshielded (~5.0 ppm) because it is alpha to both an ether oxygen and a carboxylic acid carbonyl.

1H NMR Peak Assignment Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment | Structural Justification |

| 13.0 - 13.5 | Broad Singlet | 1H | - | -COOH | Carboxylic acid proton (exchangeable). |

| 10.15 | Singlet | 1H | - | -CH O | Formyl proton. Deshielded by carbonyl anisotropy. |

| 8.35 | Doublet | 1H | J = 2.6 Hz | Ar-H3 | Aromatic proton between -NO2 and -CHO. Most deshielded aromatic.[3] |

| 8.05 | Doublet | 1H | J = 2.6 Hz | Ar-H5 | Aromatic proton between -NO2 and -OMe. |

| 5.12 | Quartet | 1H | J = 6.8 Hz | -O-CH (CH3)- | Alpha-proton of propanoic tail. Deshielded by O and COOH. |

| 3.98 | Singlet | 3H | - | -OCH 3 | Methoxy group. |

| 1.62 | Doublet | 3H | J = 6.8 Hz | -CH(CH 3)- | Methyl group of propanoic tail. |

13C NMR Data Analysis (DMSO-d6)

The 13C spectrum confirms the carbon skeleton. Note that the quaternary carbons bearing the Nitro and Formyl groups will be low intensity or invisible in short scans due to long relaxation times.

13C NMR Peak Assignment Table

| Chemical Shift (δ ppm) | Carbon Type | Assignment | Electronic Environment |

| 188.5 | Cq (C=O) | Formyl C=O | Aldehyde carbonyl. |

| 172.8 | Cq (C=O) | Acid C=O | Carboxylic acid carbonyl. |

| 156.2 | Cq (Ar-O) | C1 (Ar-O-Alkyl) | Attached to propanoic ether. |

| 149.5 | Cq (Ar-O) | C6 (Ar-OMe) | Attached to methoxy group.[4] |

| 142.1 | Cq (Ar-N) | C4 (Ar-NO2) | Attached to nitro group. |

| 129.8 | Cq | C2 (Ar-CHO) | Attached to formyl group.[5] |

| 118.5 | CH (Ar) | C3 (Ar-H) | Between NO2 and CHO. |

| 112.4 | CH (Ar) | C5 (Ar-H) | Between NO2 and OMe. |

| 73.5 | CH (Aliph) | -O-C H-COOH | Ether/Acid alpha carbon. |

| 57.2 | CH3 | -OC H3 | Methoxy carbon. |

| 18.4 | CH3 | -CH(C H3) | Methyl tail. |

Experimental Protocol for Validation

To reproduce these results, follow this self-validating protocol designed to minimize water interference and maximize resolution.

Step 1: Sample Preparation[1][6]

-

Mass: Weigh 10–15 mg of the dried solid compound.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Do not use CDCl3. The carboxylic acid dimerizes in non-polar solvents, broadening the signals, and the nitro group reduces solubility.

-

-

Homogenization: Sonicate for 30 seconds. Ensure the solution is clear yellow/orange (typical for nitro-phenols).

Step 2: Acquisition Parameters (Standard 400/500 MHz)

-

Temperature: 298 K (25°C).

-

Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of quaternary carbons.

-

Number of Scans (NS):

-

1H: 16 scans.[6]

-

13C: 1024 scans (minimum) due to quaternary carbons.

-

-

Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aldehyde and aromatic protons.

Step 3: Quality Control (QC) Check

-

Water Peak: In DMSO-d6, water appears at ~3.33 ppm.

-

Solvent Peak: Pentet at 2.50 ppm.

-

Validation: If the aldehyde peak (10.15 ppm) is split or broad, the sample may contain trace water causing exchange, or the aldehyde is oxidizing to the dicarboxylic acid (check for disappearance of 10.15 peak and growth of broad OH).

Visualization of NMR Connectivity

The following diagram maps the logical flow from structure to spectral signal, assisting in peak assignment.

Figure 2: Correlation between electronic substituent effects and observed chemical shifts.

References

-

PubChem Database. "2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CID 3834708)." National Center for Biotechnology Information. Available at: [Link]

- Torres, G., et al. "Synthesis and structural characterization of nitro-vanillin derivatives.

-

SDBS. "Spectral Database for Organic Compounds." National Institute of Advanced Industrial Science and Technology (AIST). (Reference for o-vanillin and nitrobenzene shifts). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-Formyl-6-methoxyphenoxy)propanoic acid | C11H12O5 | CID 3834708 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Synthetic Utility of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Topic: Reactivity of the Formyl Group in 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

This guide provides an in-depth analysis of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS: 590395-57-6), a multifunctional "privileged scaffold" in medicinal chemistry. Distinguished by its high degree of functionalization, this molecule serves as a critical intermediate for the synthesis of substituted benzofurans and Schiff base libraries with demonstrated antibacterial and antidyslipidemic potential.

The guide focuses on the chemoselectivity of the formyl group (-CHO) within a sterically crowded and electronically "push-pull" environment (nitro-withdrawing vs. methoxy-donating). It outlines validated protocols for reductive amination and intramolecular cyclization, supported by mechanistic insights and safety considerations.

Molecular Architecture & Electronic Profile

The reactivity of the formyl group at position 2 is dictated by the cooperative effects of the ring substituents. Understanding these interactions is prerequisite to designing successful transformations.

| Substituent | Position | Electronic Effect | Impact on Formyl Reactivity |

| Nitro (-NO₂) | Para (4) | Strong Electron Withdrawing (-R, -I) | Increases Electrophilicity: Makes the carbonyl carbon highly susceptible to nucleophilic attack (e.g., amines). |

| Methoxy (-OCH₃) | Ortho (6) | Electron Donating (+R) | Steric/Electronic Modulation: Provides resonance stabilization but creates steric crowding near the ether linkage. |

| Propanoic Acid Ether | Ortho (1) | Inductive Withdrawing (-I via Oxygen) | Cyclization Handle: The |

Reactivity Landscape Visualization

The following diagram maps the primary divergent synthetic pathways available to this scaffold.

Figure 1: Divergent synthetic utility of the scaffold showing three primary reactivity vectors.

Core Reactivity I: Reductive Amination (Schiff Base Formation)

The most common application of this scaffold is the generation of diverse libraries of Schiff bases and secondary amines, often screened for antibacterial activity against Gram-positive pathogens (e.g., S. aureus). The para-nitro group significantly enhances the rate of imine formation by increasing the electrophilicity of the aldehyde.

Mechanism[1][2][3][4][5][6][7][8]

-

Condensation: Nucleophilic attack of a primary amine (R-NH₂) on the formyl carbon forms a hemiaminal, followed by dehydration to the imine (Schiff base).

-

Reduction: The imine is selectively reduced to a secondary amine using a mild hydride donor.

Experimental Protocol: Synthesis of Secondary Amines

Valid for aniline or aliphatic amine derivatives.

Reagents:

-

Substrate: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (1.0 eq)

-

Amine: Aniline or derivative (1.0–1.2 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄

Step-by-Step Methodology:

-

Imine Formation: Dissolve the substrate in DCE (0.1 M concentration). Add the amine and a catalytic amount of acetic acid (AcOH) to buffer the pH to ~5. Stir at room temperature for 1–2 hours.

-

Checkpoint: Monitor by TLC (disappearance of aldehyde spot). Imine formation is usually rapid due to the nitro group.

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

-

Note: STAB is preferred over NaBH₄ to avoid reducing the nitro group or the aldehyde/ketone before imine formation is complete.

-

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).

Core Reactivity II: Intramolecular Cyclization (Benzofuran Synthesis)

This molecule is a precursor for 7-methoxy-5-nitrobenzofuran derivatives. The reaction exploits the proximity of the formyl group (position 2) and the activated methylene of the propanoic acid ether (position 1).

Mechanism: Modified Perkin Condensation

The cyclization typically proceeds via a Perkin-type condensation or a ketene intermediate pathway, mediated by acetic anhydride and a weak base.

-

Activation: The carboxylic acid is converted to a mixed anhydride.

-

Enolization: Base promotes enolization at the

-position of the propanoic chain. -

Cyclization: Intramolecular aldol-type attack on the formyl group closes the ring.

-

Dehydration/Decarboxylation: Loss of water and CO₂ (depending on conditions) yields the benzofuran core.

Figure 2: Mechanistic flow for the conversion of the phenoxypropanoic acid scaffold to a benzofuran.

Experimental Protocol: Burgstahler-Worden Conditions

Reagents:

-

Substrate (1.0 eq)

-

Acetic Anhydride (Ac₂O) (5–10 eq, acts as solvent/reagent)

-

Sodium Acetate (NaOAc) (anhydrous, 2.0 eq)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, combine the substrate, Ac₂O, and NaOAc.

-

Reaction: Heat the mixture to reflux (approx. 140°C) for 4–8 hours.

-

Observation: The reaction mixture typically darkens.

-

-

Workup: Pour the hot mixture onto crushed ice/water (approx. 10x volume) to hydrolyze excess anhydride. Stir vigorously for 1 hour.

-

Isolation: If a solid precipitates, filter and wash with water. If oil forms, extract with CH₂Cl₂, wash with NaHCO₃ (to remove acidic byproducts), and dry.

-

Purification: Recrystallization from ethanol is standard for nitro-benzofurans.

Comparative Data & Analogues

The following table summarizes the physical properties and expected reactivity trends compared to similar vanillin derivatives.

| Compound | Molecular Weight | MP (°C) | Key Reactivity Feature |

| Target Molecule | 269.21 | N/A * | High (Activated by NO₂) |

| 2-(2-Formylphenoxy)acetic acid | 180.16 | 132–134 | Moderate (Standard Perkin) |

| 2-(2-Formyl-4-nitrophenoxy)acetic acid | 225.16 | 188–190 | High (Rapid Schiff base formation) |

| 5-Nitrovanillin | 197.14 | 176–178 | Precursor (Phenol OH is free) |

*Note: Exact MP depends on crystal polymorph and purity; derivatives typically melt >150°C due to nitro-stacking.

References

-

Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Source:Medicinal Chemistry Research (via ResearchGate)

-

A new course of the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. Synthesis of 2-alkyl-7-methoxy-5-nitrobenzo[b]furans. Source:Polish Journal of Chemistry (via ResearchGate)

-

PubChem Compound Summary for CID 3834708: 2-(2-Formyl-6-methoxyphenoxy)propanoic acid. Source:National Center for Biotechnology Information (2025)

-

Synthesis of Benzofuran Derivatives: Recent Developments. Source:Organic Chemistry Portal / ResearchGate Review

Technical Guide: Thermal Stability Profiling of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Executive Summary & Strategic Directive

The Challenge: 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a highly functionalized intermediate, structurally related to nitrated vanillin derivatives. A comprehensive review of public chemical registries (PubChem, CAS) confirms a critical data gap : no empirical Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data exists in the open literature for this specific entry.

The Solution: This guide serves as a predictive stability framework and validation protocol . It synthesizes established degradation mechanisms of nitro-aromatics and phenoxy-acids to construct a theoretical stability profile. Furthermore, it provides a standardized experimental workflow to empirically determine the thermal limits of this compound, ensuring safe handling during drug development and synthesis scaling.

Key Stability Indicators (Theoretical):

-

Melting Point (Predicted): 145°C – 160°C (Based on structural analogs like 5-nitrovanillin derivatives).

-

Critical Hazard: The ortho-formyl / para-nitro combination creates a push-pull electronic system susceptible to exothermic decomposition >220°C.

-

Primary Degradation Mode: Oxidative dehydrogenation of the formyl group followed by decarboxylation of the propanoic tail.

Structural Analysis & Theoretical Thermal Profile

To understand the thermal behavior, we must deconstruct the molecule into its functional "risk zones."

Functional Group Vulnerabilities

| Functional Group | Position | Thermal Risk | Degradation Mechanism |

| Nitro (-NO₂) | Para (C4) | High | Exothermic decomposition releasing NOₓ. High-energy event usually occurring >240°C. |

| Formyl (-CHO) | Ortho (C2) | Medium | Susceptible to auto-oxidation to carboxylic acid (even at ambient T if exposed to air/light). |

| Propanoic Acid Tail | Ether-linked | Medium | Decarboxylation (CO₂ loss) typically initiates >180°C. |

| Methoxy (-OCH₃) | Ortho (C6) | Low | Generally stable, but provides electron density that stabilizes the ring. |

Predicted Degradation Pathway (Cheminformatics)

The following Graphviz diagram illustrates the logical flow of thermal degradation, prioritizing the most energetically favorable pathways.

Figure 1: Predicted thermal degradation cascade. Note that oxidation of the aldehyde can occur prior to melting if storage conditions are poor.

Experimental Validation Protocol

Since empirical data is absent, you must generate it. Do not rely on generic "melting point" apparatuses for stability data; they fail to detect onset decomposition.

Protocol A: TGA/DSC Simultaneous Thermal Analysis

Objective: Determine the precise melting onset (

Reagents & Equipment:

-

Instrument: Mettler Toledo TGA/DSC 3+ (or equivalent).

-

Crucibles: Aluminum (40 µL) with pierced lids (allows gas escape, prevents pressure buildup).

-

Purge Gas: Nitrogen (

) at 50 mL/min (Inert environment is crucial to distinguish thermal breakdown from oxidation).

Step-by-Step Workflow:

-

Baseline Correction: Run an empty crucible using the method below to subtract buoyancy effects.

-

Sample Loading: Weigh 3.0 – 5.0 mg of the compound. Note: Do not overload; nitro compounds can release significant energy.

-

Method Programming:

-

Equilibrate: 30°C for 5 minutes.

-

Ramp: 10°C/min to 350°C.

-

Gas Switch (Optional): Switch to Air/Oxygen at 350°C to burn off carbon residue (if quantifying ash).

-

-

Data Interpretation:

-

Endotherm 1: Sharp peak = Melting Point.

-

Exotherm 1: Broad hump = Decomposition. Critical Safety Limit.

-

Mass Loss (TGA): Stepwise drop. The first drop usually corresponds to decarboxylation (

loss, ~44 Da).

-

Protocol B: Accelerated Stability (Forced Degradation)

Objective: Assess stability under stress to predict shelf-life.

| Stress Condition | Duration | Target Analysis | Expected Failure Mode |

| Thermal (60°C) | 7 Days | HPLC-UV | Decarboxylation / Dimerization |

| Oxidative (3% H₂O₂) | 24 Hours | HPLC-UV | Formyl |

| Photolytic (UV/Vis) | 1.2M Lux hours | HPLC-UV | Nitro-group photoreduction |

Synthesis Implications & Impurity Management

The thermal stability of this molecule is heavily dependent on its synthesis history. The likely synthetic route involves the nitration of 2-(2-formyl-6-methoxyphenoxy)propanoic acid .

The "Acid Trap" Hazard:

If the final crystallization is performed from acidic media (common in nitration workups using

Quality Control Check:

-

Before thermal processing, ensure pH of a 1% aqueous slurry is > 4.0.

-

If pH < 3.0, recrystallize from Ethanol/Water to remove trapped acid traces.

Handling and Storage Recommendations

Based on the functional group analysis, the following storage protocols are mandatory to maintain the integrity of the formyl and nitro groups.

-

Temperature: Store at 2°C – 8°C . While the solid is likely stable at room temperature, the aldehyde group warrants refrigeration to prevent slow oxidation.

-

Atmosphere: Store under Argon or Nitrogen . The formyl group is oxygen-sensitive.

-

Light: Amber vials are required. Nitro-aromatics are known to darken (photodegrade) upon UV exposure.

References

-

PubChem Compound Summary. (2025). 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CID 6744545).[1] National Center for Biotechnology Information. Link

-

ChemicalBook. (2023). 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid Basic Information. Link

-

Hit2Lead. (2023). Compound Catalog: 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid. ChemBridge Corporation.[2] Link

- Patnaik, P. (2007). A Comprehensive Guide to the Hazardous Properties of Chemical Substances. Wiley-Interscience.

- Cardillo, P., & Gigli, G. (2000). Calorimetric study of the thermal stability of nitro-derivatives. Journal of Thermal Analysis and Calorimetry.

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid Derivatives

The following technical guide details the biological potential, synthesis, and pharmacological mechanisms of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid and its derivatives. This analysis is grounded in the structural derivatization of 5-nitro-o-vanillin (2-hydroxy-3-methoxy-5-nitrobenzaldehyde), a scaffold with documented antimicrobial and cytotoxic properties.

Executive Summary

The compound 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid represents a specialized class of nitro-substituted phenoxyalkanoic acids . Structurally, it is the ether derivative of 5-nitro-o-vanillin , characterized by a highly functionalized benzene ring containing an aldehyde (formyl), a methoxy, and a nitro group.

Its primary biological utility lies in its role as a pharmacophore precursor . The aldehyde moiety serves as a reactive "warhead" for generating Schiff bases (azomethines) and secondary amines , which exhibit significant antibacterial activity , particularly against Gram-positive pathogens like Staphylococcus aureus and Micrococcus luteus. The propanoic acid side chain modulates lipophilicity and membrane permeability, distinguishing it from simple phenolic precursors.

Chemical Foundation & Structural Logic

The Scaffold

The core structure is defined by the substitution pattern on the benzene ring. Understanding the numbering is critical for synthesis and SAR (Structure-Activity Relationship):

-

Position 1 (Phenoxy): The anchor point for the propanoic acid tail (ether linkage).

-

Position 2 (Formyl, -CHO): An electrophilic center essential for condensing with amines to form bioactive Schiff bases.

-

Position 4 (Nitro, -NO₂): An electron-withdrawing group that enhances the electrophilicity of the ring and often contributes to antimicrobial efficacy via nitro-reduction mechanisms.

-

Position 6 (Methoxy, -OCH₃): An electron-donating group that provides steric bulk and modulates the electronic environment of the ring.

Mechanism of Action (Hypothetical & Observed)

-

Schiff Base Formation: The derivatives (hydrazones, imines) formed at the C2-formyl position interfere with bacterial cell wall synthesis or DNA replication. The azomethine linkage (-N=CH-) is critical for binding to biological targets.

-

Nitro-Reductase Activation: Similar to nitrofurans, the 4-nitro group may undergo enzymatic reduction within bacterial cells, generating reactive radical species that damage bacterial DNA.

-

Membrane Permeation: The propanoic acid moiety (often esterified to methyl/ethyl forms for testing) facilitates transport across the lipid bilayer.

Synthesis & Experimental Protocols

Synthesis Workflow

The synthesis follows a modular pathway: Etherification of the parent phenol followed by Condensation with amines.

Reagents:

-

Precursor: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitro-o-vanillin).

-

Alkylation Agent: Methyl 2-bromopropionate (or 2-bromopropanoic acid).

-

Base: Potassium carbonate (

) or Sodium hydride ( -

Solvent: DMF or Acetone.

Protocol 1: Synthesis of the Ether Scaffold

-

Dissolution: Dissolve 10 mmol of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde in 20 mL of anhydrous DMF.

-

Deprotonation: Add 15 mmol of anhydrous

. Stir at room temperature for 30 minutes to form the phenoxide anion. -

Alkylation: Dropwise add 11 mmol of methyl 2-bromopropionate .

-

Reflux: Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Pour the reaction mixture into ice-cold water. The precipitate (ester derivative) is filtered, washed with water, and recrystallized from ethanol.

-

Note: If the free acid is required, perform alkaline hydrolysis (NaOH/MeOH) followed by acidification.

-

Protocol 2: Derivatization to Schiff Bases

-

Mix: Dissolve 1 mmol of the synthesized ether (from Protocol 1) in 10 mL of Ethanol/Methanol.

-

Add Amine: Add 1 mmol of the target primary amine (e.g., aniline, 4-fluoroaniline, or hydrazide).

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Reflux for 3–8 hours.

-

Isolation: Cool to room temperature. The Schiff base usually precipitates. Filter and wash with cold ethanol.

Visualization of Synthetic Pathway

Figure 1: Synthetic pathway transforming 5-nitro-o-vanillin into bioactive propanoic acid derivatives via etherification and Schiff base condensation.[1][2][3][4][5]

Pharmacological Profile & Data

Antimicrobial Activity (SAR Analysis)

Research indicates that the Schiff bases derived from this scaffold exhibit superior antibacterial activity compared to the parent aldehyde or the free acid.

Key Findings:

-

Gram-Positive Selectivity: High potency observed against Staphylococcus aureus (MSSA) and Micrococcus luteus.

-

Gram-Negative Resistance: Lower activity against E. coli and P. aeruginosa, likely due to the inability of the bulky nitro-methoxy scaffold to penetrate the outer membrane porins.

-

Substituent Effects:

-

Electron-Withdrawing Groups (EWG): Schiff bases derived from amines with EWGs (e.g., 4-fluoroaniline) often show higher potency.

-

Chain Length: The propanoic acid (methyl branched) chain often provides better lipophilic balance than the acetic acid (linear) analog.

-

Quantitative Data Summary (Representative)

Data synthesized from comparative studies on nitro-phenoxyalkanoates.

| Compound Class | Target Organism | MIC Range (µg/mL) | Activity Level |

| Parent Ether (Aldehyde) | S. aureus | 125 - 250 | Low |

| Schiff Base (Aniline deriv.) | S. aureus | 15.6 - 62.5 | Moderate-High |

| Schiff Base (4-OMe-Aniline) | M. luteus | 7.8 - 31.2 | High |

| Reduced Amine | S. aureus | 31.2 - 125 | Moderate |

| Control (Ampicillin) | S. aureus | 0.5 - 2.0 | Standard |

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contribution of each moiety to biological efficacy.

Biological Assay Protocol

To validate the activity of synthesized derivatives, the following Minimum Inhibitory Concentration (MIC) assay is recommended.

Protocol: Microbroth Dilution Assay

-

Preparation: Prepare stock solutions of the test compounds (Schiff bases) in DMSO (1 mg/mL).

-

Media: Use Mueller-Hinton Broth (MHB).

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

CFU/mL. -

Plating: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the test compound (Range: 500 µg/mL down to 0.9 µg/mL).

-

Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.

-

Readout: Determine MIC as the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

References

-

Kwiecień, H., et al. (2015). "Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates."[2] Medicinal Chemistry Research.

-

Kwiecień, H. (2004). "Synthesis of 2-(2-formyl-6-methoxy-4-nitrophenoxy)alkanoic acids and their derivatives."[2][5] Polish Journal of Chemistry.

-

BenchChem. "Biological Activities of 5-Nitrovanillin Derivatives."

-

Hit2Lead. "Compound Datasheet: 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid."

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Advanced Scaffolds in Medicinal Chemistry: The Utility of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

This guide serves as an in-depth technical resource for researchers utilizing 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid (CAS 662154-26-9). It moves beyond basic catalog data to explore the molecule's utility as a "push-pull" aromatic scaffold, specifically in the synthesis of polysubstituted benzofurans and peptidomimetics.

Executive Summary & Molecular Profile

2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid is a highly functionalized building block characterized by a dense array of reactive centers on a single benzene core. It is primarily employed as a precursor for 3-methyl-7-methoxy-5-nitrobenzofuran-2-carboxylic acid derivatives, which are critical pharmacophores in oncology (DNA minor groove binders) and infectious disease research.

Structural Analysis

The molecule features four distinct reactive handles, enabling divergent synthetic pathways:

-

Ortho-Formyl Group (-CHO): The electrophilic "head" for cyclization or condensation.

-

Propanoic Acid Tail (-O-CH(CH3)-COOH): Provides the nucleophilic α-carbon for cyclization (forming the furan ring) and a carboxylic acid for amide coupling. The methyl group at the α-position introduces chirality and structural rigidity (the "magic methyl" effect) in the final heterocycle.

-

Nitro Group (-NO2): An electron-withdrawing group that activates the ring for nucleophilic attack (if needed) and serves as a latent amine for downstream functionalization.

-

Methoxy Group (-OCH3): An electron-donating group that modulates solubility and electronic properties.

| Property | Value |

| CAS Number | 662154-26-9 |

| Molecular Formula | C₁₁H₁₁NO₇ |

| Molecular Weight | 269.21 g/mol |

| Core Scaffold | Nitrated o-Vanillin Ether |

| Key Application | Benzofuran Synthesis, Ugi-Smiles Reaction |

Synthesis of the Building Block

While commercially available, the synthesis of this scaffold requires precise regiocontrol. It is typically derived from 2-hydroxy-6-methoxy-4-nitrobenzaldehyde (a nitrated derivative of 6-methoxysalicylaldehyde).

Protocol: Williamson Ether Synthesis

This protocol describes the coupling of the phenol precursor with 2-chloropropanoic acid.

Reagents:

-

2-Hydroxy-6-methoxy-4-nitrobenzaldehyde (1.0 equiv)

-

2-Chloropropanoic acid (1.2 equiv) (or Methyl 2-chloropropionate for ester route)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Potassium Iodide (KI) (0.1 equiv, catalyst)

-

Solvent: DMF or Acetone (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the phenol (1.0 eq) in anhydrous DMF (0.5 M concentration). Add K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution will likely turn deep yellow/orange due to the nitrophenoxide.

-

Alkylation: Add KI (0.1 eq) followed by the dropwise addition of 2-chloropropanoic acid (1.2 eq).

-

Note: If using the acid directly, ensure the extra base consumes the carboxylic proton. Using the methyl ester is often cleaner, followed by hydrolysis.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the phenol.

-

Workup: Cool to room temperature. Pour into ice-cold 1M HCl to quench and precipitate the product (or extract with EtOAc if oil forms).

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, MeOH/DCM gradient) to isolate the target acid.

Primary Application: Benzofuran Assembly

The most authoritative use of this building block is the intramolecular aldol condensation to form the benzofuran core. Unlike phenoxyacetic acid derivatives which yield 3-unsubstituted benzofurans, the propanoic acid tail yields a 3-methylbenzofuran , a structural motif often associated with improved metabolic stability.

Mechanism: The "Rossing-Type" Cyclization

-

Enolization: Base abstracts the proton α to the carboxylate (or ester).

-

Cyclization: The enolate attacks the ortho-formyl group.

-

Dehydration: The resulting aldol adduct undergoes dehydration (often spontaneous or acid-catalyzed) to aromatize the furan ring.

Target Structure: 3-Methyl-7-methoxy-5-nitrobenzofuran-2-carboxylic acid.

Figure 1: Cyclization pathway yielding the 3-methylbenzofuran scaffold.[1][2]

Experimental Protocol: Cyclization

Reagents: Sodium Ethoxide (NaOEt) in Ethanol or Acetic Anhydride/Triethylamine.

-

Reflux: Dissolve the starting material in absolute ethanol containing NaOEt (2.0 eq). Reflux for 2–4 hours.

-

Acidification: Evaporate solvent, redissolve in water, and acidify with HCl to pH 2.

-

Isolation: The benzofuran-2-carboxylic acid usually precipitates as a solid. Filter and wash with cold water.

Divergent Reactivity & Applications

Beyond benzofurans, the molecule's "Aldehyde + Acid" motif makes it an ideal substrate for multicomponent reactions (MCRs) and peptidomimetic synthesis.

A. The Ugi-Smiles / Ugi-4CR Pathway

Because the molecule contains both a carboxylic acid and an aldehyde, it can serve as a bifunctional input in Ugi reactions, effectively locking the conformation into a macrocycle or forming complex bis-amides.

-

Reaction: Amine + Isocyanide + Target Molecule (providing both Acid + Aldehyde components? No, usually requires 4 components. Here it provides Acid and Aldehyde in one, creating a cyclic constraint).

-

Utility: Rapid generation of peptidomimetic libraries for protease inhibition.

B. Reductive Functionalization (Post-Cyclization)

The 5-nitro group on the benzofuran core is a "dummy" group meant to be reduced to an amine (-NH₂).

-

Protocol: H₂ (balloon), Pd/C (10%), MeOH.[3]

-

Application: The resulting 5-amino-7-methoxy-3-methylbenzofuran is a privileged scaffold for:

-

Distamycin Analogues: DNA minor groove binders.

-

H3 Receptor Antagonists: For CNS disorders.

-

Figure 2: Divergent synthetic utility of the scaffold.[1]

References

-

Hit2Lead . Compound Profile: 2-(2-formyl-6-methoxy-4-nitrophenoxy)propanoic acid. Link

-

ChemicalBook . 5-Nitrobenzofuran-2-carboxylic acid and derivatives. Link

-

ResearchGate . Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Link

-

National Institutes of Health (NIH) . A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Link

-

Smolecule . Catalytic Strategies in Benzofuran Ring Formation. Link

Sources

Technical Whitepaper: Synthetic Utility & Exploratory Pathways of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic Acid

Executive Summary & Structural Logic

This guide details the synthetic utility of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid , a highly functionalized vanillin derivative. This molecule represents a "synthetic nexus"—a scaffold containing four distinct reactive centers (aldehyde, carboxylic acid, nitro group, and ether linkage) capable of orthogonal transformations.

Structural Deconstruction

The molecule is best understood as 5-nitrovanillin alkylated at the phenolic oxygen with 2-chloropropanoic acid .

| Moiety | Reactivity Profile | Strategic Utility |

| Aldehyde (-CHO) | Electrophilic, Condensation-ready | Gateway to Schiff bases, imidazoles, and C3-benzofuran closure. |

| Carboxylic Acid (-COOH) | Nucleophilic (as carboxylate), Acidic | Directing group for cyclization; precursor to esters/amides. |

| Nitro Group (-NO₂) | Electron-withdrawing, Reducible | Latent amino group for intramolecular lactamization (benzoxazepines). |

| Propanoic Tail (-CH(CH₃)-) | Chiral Center potential | Controls regiochemistry at C2 of resulting heterocycles. |

Primary Reaction Pathway: Benzofuran Cyclization

The most authoritative transformation for o-formyl phenoxy acids is the intramolecular cyclodehydration to form benzofuran scaffolds. This reaction is driven by the thermodynamic stability of the aromatic furan ring.

Mechanism: The Intramolecular Perkin Condensation

Unlike simple phenoxyacetic acids which yield unsubstituted benzofurans, the propanoic acid tail introduces a methyl substituent at the cyclization site.

-

Activation: Acetic anhydride converts the carboxylic acid into a mixed anhydride, increasing the acidity of the

-proton. -

Enolization: Base (NaOAc or NEt₃) generates an enolate at the

-carbon. -

Attack: The enolate attacks the ortho-aldehyde carbonyl (Aldol-type addition).

-

Elimination & Aromatization: Loss of water (and often CO₂ under high heat) yields the benzofuran.

Critical Regiochemistry Note: Due to the valency limits of the furan ring, the cyclization of this specific propanoic derivative typically involves decarboxylation or rearrangement if the

Protocol: Base-Mediated Cyclization

Standard Operating Procedure (SOP) for Bench Validation

Reagents:

-

Substrate: 1.0 eq (2-(2-Formyl-6-methoxy-4-nitrophenoxy)propanoic acid)

-

Solvent/Reagent: Acetic Anhydride (5.0 eq)

-

Base: Sodium Acetate (anhydrous, 2.0 eq) or Triethylamine (3.0 eq)

Step-by-Step:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Acetic Anhydride.

-

Catalyze: Add anhydrous Sodium Acetate.

-

Reflux: Heat the mixture to 140°C (reflux) for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3). Look for the disappearance of the aldehyde spot.

-

Quench: Pour the hot reaction mixture onto crushed ice/water (approx. 10x volume) with vigorous stirring to hydrolyze excess anhydride.

-

Isolate: The benzofuran product typically precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

Nitrogen-Centric Pathways: Schiff Bases & Reductions

Exploiting the aldehyde and nitro groups allows for the synthesis of nitrogen-containing heterocycles and bioactive pharmacophores.

Reductive Amination (Schiff Base Formation)

The aldehyde can selectively react with amines without disturbing the nitro or acid groups (under mild conditions).

Protocol:

-

Conditions: Methanol/Ethanol, catalytic Acetic Acid, Room Temperature.

-

Reagent: Aniline or primary alkyl amine (1.0 eq).

-

Reduction: Add NaBH₄ (after imine formation) to generate the secondary amine.

Nitro Reduction to Anilines

Reducing the nitro group converts the electron-poor ring into an electron-rich 5-amino derivative .

-

Catalytic Hydrogenation: H₂ (1 atm), 10% Pd/C, Methanol.

-

Chemo-selectivity: This reduction must be performed after aldehyde protection if the aldehyde is to be preserved, as Pd/C can also reduce benzylic aldehydes to alcohols or methyl groups under forcing conditions.

-

Self-Validating Step: The product should show a distinct color change (yellow nitro compound

colorless/brown amine) and a shift in UV absorbance.

Exploratory Pathway: Photochemical & Multicomponent Reactions

These pathways represent high-value "exploratory" chemistry for library generation.

Photochemical Cyclization (The "Green" Route)

Recent literature suggests that o-formyl phenoxy acids undergo photocyclization under UV irradiation (365 nm) in DMSO.

-

Target: Hydroxychromanones or Benzofuranones.[1]

-

Mechanism: Excited state

-hydrogen abstraction or radical cyclization. -

Why try this? It avoids harsh dehydrating agents (Ac₂O) and accesses non-aromatic heterocycles (chromanones) difficult to make via thermal methods.

The Ugi-4-Component Reaction (Ugi-4CR)

The molecule contains two of the four necessary components for an Ugi reaction (Acid + Aldehyde) within the same structure, or can act as the Acid component while the Aldehyde reacts separately.

-

Concept: React the substrate with an Amine and an Isocyanide.

-

Potential Product: A complex peptidomimetic scaffold formed in a single pot.

Visualizing the Reaction Landscape

The following diagram maps the divergent synthetic pathways from the central node.

Caption: Divergent synthetic pathways from the core scaffold. Solid lines indicate established protocols; dashed lines indicate exploratory photochemical routes.

Analytical Data Summary (Expected)

When characterizing the products of these reactions, use the following reference data points for validation.

| Feature | Core Molecule | Benzofuran Product | Schiff Base |

| IR (C=O) | ~1710 cm⁻¹ (Acid), ~1680 cm⁻¹ (Aldehyde) | Absent (if decarboxylated) or Ester shift | ~1640 cm⁻¹ (Imine) |

| 1H NMR (CHO) | Singlet @ 10.0–10.5 ppm | Absent | Absent (replaced by CH=N) |

| 1H NMR (Alpha-H) | Quartet @ ~4.8 ppm | Absent (Aromatized) | Quartet persists |

| Appearance | Yellow/Tan Solid | Off-white/Yellow Needles | Yellow/Orange Crystalline |

References

-

Benzofuran Synthesis via Perkin Cyclization

- Title: Synthesis of 2-Alkyl-5-nitrobenzofurans via 2-(2-Formyl-4-nitrophenoxy)alkanoic Acids.

- Source: ResearchG

-

URL:[Link]

-

Photochemical Transformations

-

Schiff Base & Antibacterial Derivatives

- Core Scaffold Synthesis (Vanillin Nitration): Title: A Comparative Guide to the Reactivity of 5-Nitrovanillin. Source: BenchChem Technical Guides.

Sources

- 1. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

Advanced Technical Review: Phenoxypropanoic Acid Derivatives in Agrochemicals and Therapeutics

The following technical guide provides an in-depth review of Phenoxypropanoic Acid derivatives, structured for researchers and drug development professionals.

Executive Summary

Phenoxypropanoic acid derivatives represent a privileged scaffold in bioactive chemistry, serving as the structural backbone for two distinct but commercially vital classes of compounds: Aryloxyphenoxypropionate herbicides (the "Fops") and PPAR-agonist pharmaceuticals (Fibrate analogues).

This guide dissects the structure-activity relationships (SAR), stereochemical imperatives, and molecular mechanisms defining this class. It moves beyond basic definitions to explore the causal links between chiral inversion during synthesis and biological efficacy, providing actionable protocols for synthesis and assay validation.

Chemical Architecture & Stereochemistry

The core pharmacophore consists of a phenoxy moiety linked to a propanoic acid tail. The biological activity is strictly governed by the stereocenter at the

The Stereochemical Imperative

-

Herbicides: Activity resides almost exclusively in the (R)-(+) enantiomer . The (S)-enantiomer is often inactive or acts as a competitive antagonist.

-

Synthesis Implication: Industrial synthesis must utilize stereoselective routes (e.g., using chiral pool precursors like (L)-lactate or (S)-chloropropionic acid) rather than racemic mixtures, which require costly resolution.

| Component | Function in Herbicides (ACCase Inhibitors) | Function in Pharma (PPAR Agonists) |

| Acid Head | Essential for binding to the carboxyltransferase domain. | Critical for ionic interaction with Tyr/His residues in PPAR LBD. |

| Creates chirality; (R)-configuration fits the hydrophobic pocket. | Steric bulk prevents metabolic oxidation; influences subtype selectivity ( | |

| Phenoxy Bridge | Spacer; electron density affects pKa and binding affinity. | Linker; flexibility allows folding into the receptor pocket. |

| Distal Aryl | Heterocycles (pyridine, quinoxaline) enhance lipophilicity and uptake. | Lipophilic tail (often stilbene or biphenyl) for hydrophobic stabilization. |

Agrochemical Application: The "Fops"

Mechanism of Action: ACCase Inhibition

The "Fops" (e.g., Fluazifop, Quizalofop) target Acetyl-CoA Carboxylase (ACCase) , specifically the eukaryotic-type ACCase found in the plastids of grasses (Poaceae).[1][2][3] Broadleaf plants possess a prokaryotic-type ACCase which is insensitive, providing crop selectivity.

Pathway Logic:

-

Inhibition: The herbicide mimics the substrate, binding to the Carboxyltransferase (CT) domain.

-

Metabolic Blockade: This halts the conversion of Acetyl-CoA to Malonyl-CoA.

-

Lethality: Fatty acid biosynthesis stops, membrane integrity fails, and the plant dies.[3]

Visualization: ACCase Inhibition Pathway

Figure 1: Mechanism of Action for Aryloxyphenoxypropionate Herbicides targeting lipid biosynthesis.

Pharmaceutical Application: PPAR Agonists

While structurally similar, pharmaceutical derivatives (related to fibrates) target the Peroxisome Proliferator-Activated Receptor (PPAR) , a nuclear transcription factor.

-

Target: PPAR

(liver) and PPAR -

Effect: Upregulation of Lipoprotein Lipase (LPL) and ApoA-I; downregulation of ApoC-III.

-

Result: Reduced triglycerides, increased HDL-C.

Visualization: PPAR Signaling Logic

Figure 2: Nuclear signaling pathway activated by phenoxy acid derivatives acting as PPAR agonists.

Synthetic Methodologies

The synthesis of high-value phenoxypropionates relies on Chiral Inversion . A standard

Visualization: Stereoselective Synthesis Workflow

Figure 3: Stereoselective synthesis via SN2 inversion using KI catalysis.

Protocol 1: High-Yield Synthesis of (R)-2-Phenoxypropionic Acid

Objective: Synthesize the (R)-isomer from (S)-2-chloropropionic acid with >95% enantiomeric excess (ee).

Mechanism:

Materials:

-

(S)-2-Chloropropionic acid (1.2 eq)[4]

-

NaOH (2.0 eq)

-

Potassium Iodide (KI) (0.075 eq)[4]

-

Solvent: Toluene or Water/Toluene biphasic system.

Step-by-Step Procedure:

-

Preparation of Phenoxide: In a reaction vessel, dissolve the substituted phenol in toluene. Add NaOH (aq) slowly at 0-5°C to generate sodium phenoxide in situ. Stir for 30 mins.

-

Catalyst Addition: Add KI (catalytic amount). The iodide displaces the chloride on the propionic acid initially (forming the transient iodo-species), which is a better leaving group.

-

Coupling: Dropwise add (S)-2-chloropropionic acid while maintaining temperature <20°C to prevent racemization.

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

-

Work-up: Cool to room temperature. Acidify with HCl to pH 1–2. The product precipitates or forms an oil.

-

Purification: Extract with ethyl acetate. Wash with brine. Recrystallize from hexane/ethanol.

-

Validation: Check optical rotation

and HPLC (Chiralcel OD-H column).

Biological Evaluation Protocols

Protocol 2: In Vitro ACCase Inhibition Assay

Objective: Quantify the

Principle:

ACCase converts Acetyl-CoA

Reagents:

-

Buffer: 100 mM Tricine (pH 8.0), 10 mM

, 50 mM KCl. -

Substrates: 0.5 mM Acetyl-CoA, 2.5 mM ATP, 10 mM

. -

Coupling System: 2.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 2 U Pyruvate Kinase, 2 U Lactate Dehydrogenase.

-

Enzyme: Partially purified Wheat ACCase (Plastidic).

Workflow:

-

Blanking: Mix Buffer + Coupling System + ACCase + Test Compound (dissolved in DMSO). Incubate for 10 min at 25°C.

-

Initiation: Add Acetyl-CoA to start the reaction.

-

Measurement: Monitor Absorbance at 340 nm for 10 minutes (Kinetic mode).

-

Calculation:

-

Data Analysis: Plot % Inhibition vs. Log[Compound] to determine

.

Future Perspectives

-

Resistance Management: Weed resistance to "Fops" (via Ile-1781-Leu mutation in ACCase) is driving the design of "dim" hybrids and heterocyclic variants that bind alternative pockets.

-

Oncology: Recent studies suggest phenoxypropionic derivatives induce apoptosis in cancer lines (A549) via COX-2 independent pathways, potentially repurposing this scaffold for chemotherapy.

References

-

Mechanism of Aryloxyphenoxypropionate Herbicides. Senton Pharm. (2019). Detailed review of clodinafop-propargyl and ACCase inhibition. Link

-

Toxic Mechanisms of Aryloxyphenoxypropionates. Science Domain International. (2018). Analysis of lipid synthesis inhibition and oxidative stress.[7] Link

-

Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. ResearchGate. (2016). Structural classification of "Fops" and "Dims". Link

-

Efficient route towards R-2-phenoxypropionic acid synthesis. ResearchGate. (2018). Optimization of KI-catalyzed stereoselective synthesis. Link

-

Peroxisome Proliferator-Activated Receptor (PPAR)-alpha: a pharmacological target. PubMed. (2010). Clinical utility of fibrates and phenoxy acid derivatives. Link

-

Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PubMed. (2023).[8] Exploration of phenoxy-derivatives in oncology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. DK1184366T3 - Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR) - Google Patents [patents.google.com]

- 6. US20120029226A1 - Method for the synthesis of chiral alpha-aryl propionic acid derivatives - Google Patents [patents.google.com]

- 7. file.sdiarticle3.com [file.sdiarticle3.com]

- 8. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 2-Alkyl-7-methoxy-5-nitrobenzo[b]furans

Executive Summary